N4-BENZYL-N1,N1-BIS(PROPAN-2-YL)BENZENE-1,4-DICARBOXAMIDE
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Overview
Description
N4-Benzyl-N1,N1-bis(propan-2-yl)benzene-1,4-dicarboxamide is an organic compound characterized by its unique structure, which includes benzyl and isopropyl groups attached to a benzene ring with dicarboxamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Benzyl-N1,N1-bis(propan-2-yl)benzene-1,4-dicarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with benzene-1,4-dicarboxylic acid, benzylamine, and isopropylamine.
Amidation Reaction: The benzene-1,4-dicarboxylic acid is first converted to its acid chloride using thionyl chloride or oxalyl chloride. This intermediate is then reacted with benzylamine and isopropylamine under controlled conditions to form the desired dicarboxamide.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Amidation: Utilizing large reactors and optimized reaction conditions to ensure high yield and purity.
Continuous Flow Chemistry: Implementing continuous flow processes to enhance efficiency and scalability.
Automated Purification: Employing automated systems for purification to maintain consistency and reduce manual labor.
Chemical Reactions Analysis
Types of Reactions
N4-Benzyl-N1,N1-bis(propan-2-yl)benzene-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide groups to amines or other reduced forms.
Substitution: The benzyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions may involve nucleophiles like halides or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzene-1,4-dicarboxylic acid derivatives, while reduction could produce benzylamines or isopropylamines.
Scientific Research Applications
N4-Benzyl-N1,N1-bis(propan-2-yl)benzene-1,4-dicarboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is investigated for its use in the development of novel materials, including polymers and coatings.
Biological Studies: It serves as a model compound in studies of amide bond formation and stability.
Industrial Applications: The compound’s unique structure makes it suitable for use in various industrial processes, including catalysis and chemical synthesis.
Mechanism of Action
The mechanism by which N4-Benzyl-N1,N1-bis(propan-2-yl)benzene-1,4-dicarboxamide exerts its effects involves:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to amide bond formation and hydrolysis, impacting various biological processes.
Comparison with Similar Compounds
Similar Compounds
N4-Benzyl-N1,N1-bis(ethyl)benzene-1,4-dicarboxamide: Similar structure but with ethyl groups instead of isopropyl groups.
N4-Benzyl-N1,N1-bis(methyl)benzene-1,4-dicarboxamide: Contains methyl groups instead of isopropyl groups.
N4-Benzyl-N1,N1-bis(butyl)benzene-1,4-dicarboxamide: Features butyl groups in place of isopropyl groups.
Uniqueness
N4-Benzyl-N1,N1-bis(propan-2-yl)benzene-1,4-dicarboxamide is unique due to the presence of isopropyl groups, which can influence its steric and electronic properties, potentially leading to distinct reactivity and interactions compared to its analogs.
Properties
IUPAC Name |
1-N-benzyl-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-15(2)23(16(3)4)21(25)19-12-10-18(11-13-19)20(24)22-14-17-8-6-5-7-9-17/h5-13,15-16H,14H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTMVVSOLVNPTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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